molecular formula C15H17NO4 B2660350 5,6,7-trimethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one CAS No. 92647-26-2

5,6,7-trimethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one

Cat. No.: B2660350
CAS No.: 92647-26-2
M. Wt: 275.304
InChI Key: CEEGVJOMOKTGHA-UHFFFAOYSA-N
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Description

5,6,7-trimethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one is a synthetic organic compound belonging to the carbazole family Carbazoles are known for their diverse biological activities and are used in various fields, including medicinal chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7-trimethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4,5-trimethoxyphenylhydrazine with cyclohexanone in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to yield the desired carbazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5,6,7-trimethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrocarbazole derivatives.

    Substitution: Various substituted carbazole derivatives depending on the reagent used.

Scientific Research Applications

5,6,7-trimethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of more complex carbazole derivatives.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of 5,6,7-trimethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 6,7-dimethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one
  • 5,7-dimethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one
  • 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one

Uniqueness

5,6,7-trimethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one is unique due to the presence of three methoxy groups on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other carbazole derivatives and can lead to unique properties and applications.

Properties

IUPAC Name

5,6,7-trimethoxy-2,3,4,9-tetrahydrocarbazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-18-11-7-9-12(15(20-3)14(11)19-2)8-5-4-6-10(17)13(8)16-9/h7,16H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEEGVJOMOKTGHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C3=C(C(=O)CCC3)NC2=C1)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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